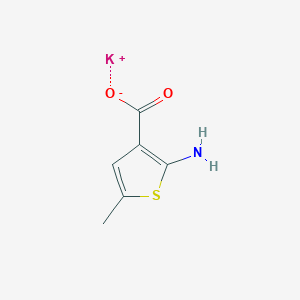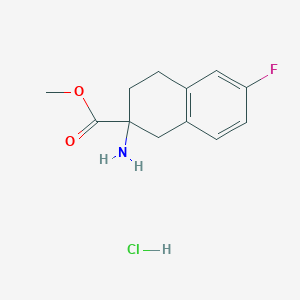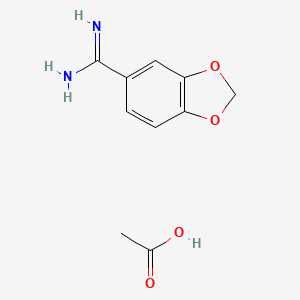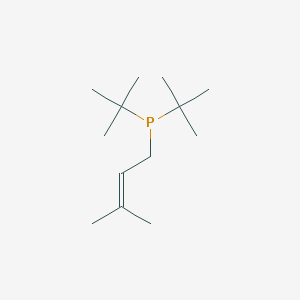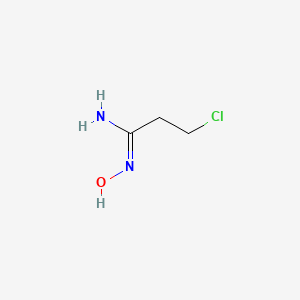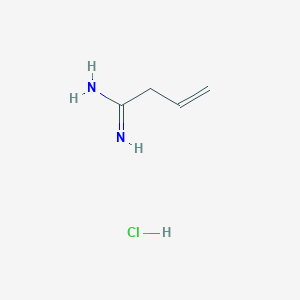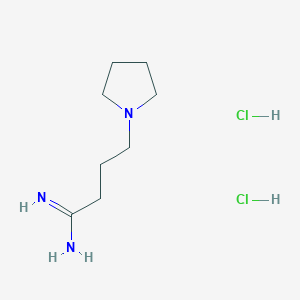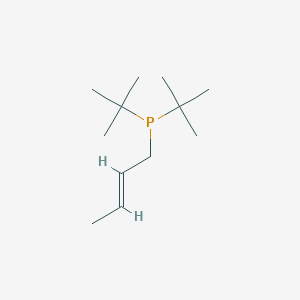
Di-t-butyl(2-butenyl)phosphine (40% in xylene), 98% m-Crophos(R)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-t-butyl(2-butenyl)phosphine (40% in xylene), 98% m-Crophos® is an organic compound that belongs to the class of phosphines. It is a colorless liquid .
Molecular Structure Analysis
The molecular formula of Di-t-butyl(2-butenyl)phosphine (40% in xylene), 98% m-Crophos® is C12H25P . The molecular weight is 200.30 g/mol.Chemical Reactions Analysis
Crophos® is a very reactive phosphine ligand used in catalysts that are especially effective for coupling reactions involving bulky reactants .Physical And Chemical Properties Analysis
Di-t-butyl(2-butenyl)phosphine (40% in xylene), 98% m-Crophos® is a colorless liquid . It has a boiling point of 76-77° (4.0mm) . It is air sensitive .Scientific Research Applications
Catalytic Applications
Palladium complexes of [1,2-phenylenebis(methylene)]bis[di(tert-butyl)phosphine] catalyze the methoxycarbonylation of vinyl acetate, highlighting the significant role of bulky diphosphines in achieving high selectivity towards ester products, which are precursors to valuable chemicals like lactate esters. These findings underscore the potential of similar bulky phosphine ligands, such as Di-t-butyl(2-butenyl)phosphine, in catalysis, particularly in improving selectivity and reaction conditions (Rucklidge et al., 2006).
Synthesis of Novel Phosphine Ligands
The preparation and properties of fluorenylidene(phenyl)phosphines with bulky substituents showcase the synthesis of novel phosphine ligands that bear bulky groups, allowing for the study of their electronic and steric effects on various phosphorus-containing compounds. Such research highlights the versatility of bulky phosphine ligands, including Di-t-butyl(2-butenyl)phosphine, in synthesizing and modifying the properties of organophosphorus compounds (Kawasaki et al., 2005).
Functionalization and Activation Reactions
The studies on the activation and functionalization of C-H and C-C bonds using palladium and rhodium complexes with bulky phosphine ligands demonstrate the potential of Di-t-butyl(2-butenyl)phosphine in facilitating these critical organic transformations. Such reactions are fundamental in constructing complex molecules, highlighting the importance of bulky phosphine ligands in modern synthetic organic chemistry (Iverson & Jones, 2001).
Safety and Hazards
Di-t-butyl(2-butenyl)phosphine (40% in xylene), 98% m-Crophos® is classified as hazardous . It is extremely flammable and its vapors may cause respiratory irritation . It is suspected of damaging fertility or the unborn child . It may be fatal if swallowed and enters airways . It causes skin and serious eye irritation . It should be handled under inert gas and stored in a well-ventilated place with the container kept tightly closed .
Mechanism of Action
Target of Action
2-Butenyl(di-tert-butyl)phosphine, also known as Di-t-butyl(2-butenyl)phosphine, is an organophosphine ligand . The primary targets of this compound are transition metals, with which it can coordinate to catalyze various organic reactions .
Mode of Action
This compound interacts with its targets (transition metals) by forming a coordinate covalent bond . This interaction results in the formation of a metal-ligand complex, which can catalyze a variety of organic reactions .
Biochemical Pathways
It is known that this compound can catalyze various types of organic reactions, including stille cross-coupling reactions , and potentially others.
Result of Action
The molecular and cellular effects of 2-Butenyl(di-tert-butyl)phosphine’s action primarily involve the catalysis of various organic reactions . The specific effects would depend on the nature of the reaction being catalyzed.
Action Environment
The action, efficacy, and stability of 2-Butenyl(di-tert-butyl)phosphine can be influenced by various environmental factors. For instance, it is sensitive to air and is soluble in strongly polar organic solvents . These characteristics suggest that the compound’s activity might be affected by factors such as exposure to air and the solvent used.
properties
IUPAC Name |
[(E)-but-2-enyl]-ditert-butylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-9H,10H2,1-7H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOODANZONJOKI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCP(C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CP(C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

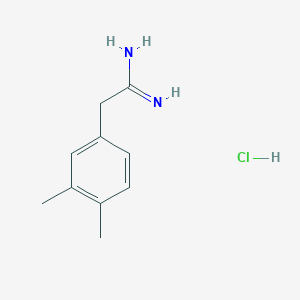
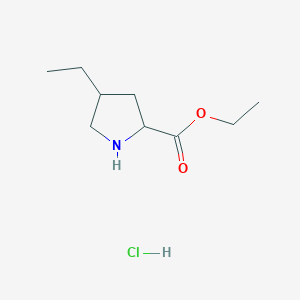
![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
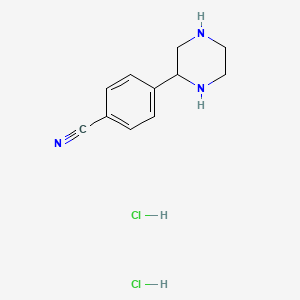
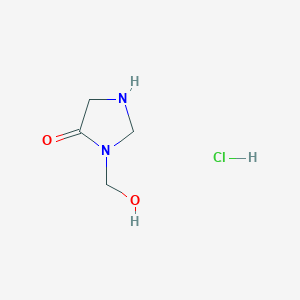
![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
